molecular formula C18H21N3O B2551885 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034326-09-3

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2551885
CAS No.: 2034326-09-3
M. Wt: 295.386
InChI Key: GYWOCOQFHCGEER-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a cyclohexene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, with the CAS number 2034326-09-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

The molecular formula for this compound is C18H21N3O, with a molecular weight of 295.4 g/mol. The structure features a cyclohexene ring, a pyrazole moiety, and an amide functional group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
CAS Number2034326-09-3

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpyrazole derivatives with cyclohexenecarboxylic acid derivatives under controlled conditions. Methods may vary, but they often utilize standard organic synthesis techniques such as reflux or microwave irradiation to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to the pyrazole structure. For instance, compounds with similar scaffolds have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Activity Against Leukemia
In a study evaluating novel pyrazole derivatives, compounds similar to this compound were tested against leukemia cell lines such as K562 and HL60. Results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example:

  • Inhibition of Kinases : Some pyrazole derivatives have been reported to inhibit kinases that are crucial for tumor growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacological Profile

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer agents. Its relatively low toxicity towards normal cells compared to cancer cells is particularly promising for therapeutic applications.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(16-9-5-2-6-10-16)19-11-12-21-14-17(13-20-21)15-7-3-1-4-8-15/h1-5,7-8,13-14,16H,6,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWOCOQFHCGEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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